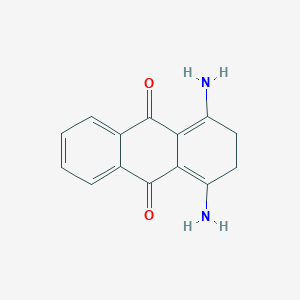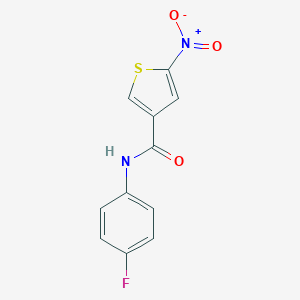
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, also known as FN3TC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN3TC is a member of the thiophene family, which is a class of organic compounds that contains a five-membered ring of carbon and sulfur atoms.
Mecanismo De Acción
The exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase, which may contribute to its anti-inflammatory effects. Additionally, N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. Studies have suggested that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer and Alzheimer's disease. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one limitation of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is the development of more potent and selective derivatives of the compound that can be used for the treatment of specific diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in humans.
Métodos De Síntesis
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with thiophene-2-carboxylic acid to form 4-fluoro-2-(thiophen-2-yl)benzaldehyde. This intermediate product is then reacted with nitric acid and sulfuric acid to produce N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, studies have suggested that N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
146795-35-9 |
|---|---|
Nombre del producto |
N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide |
Fórmula molecular |
C11H7FN2O3S |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C11H7FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15) |
Clave InChI |
WLDJIKVZVJIPQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F |
Otros números CAS |
146795-35-9 |
Sinónimos |
N-(4-fluorophenyl)-5-nitro-thiophene-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



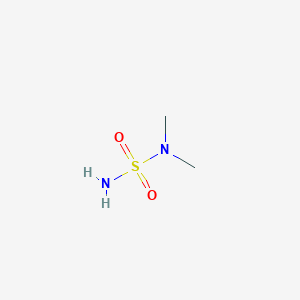
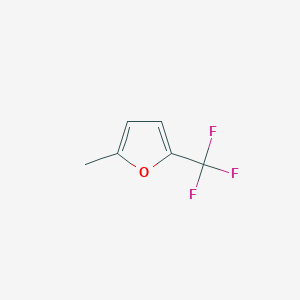
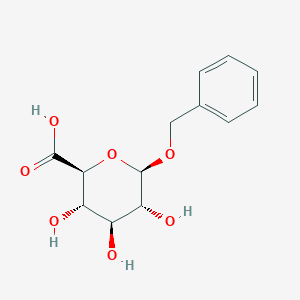
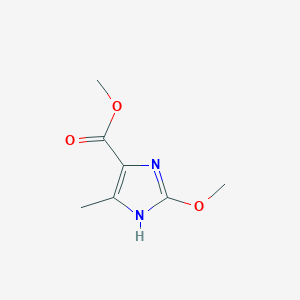
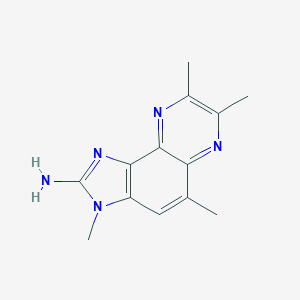
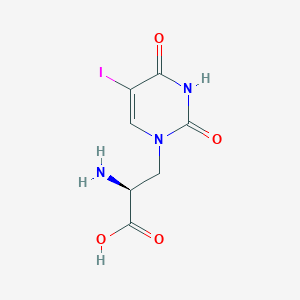
![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
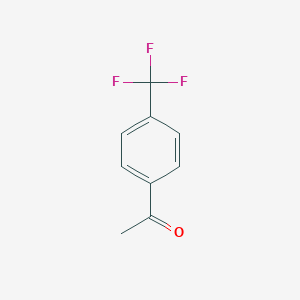
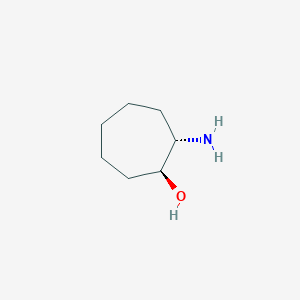
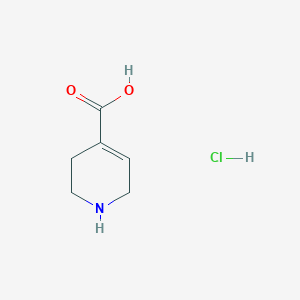
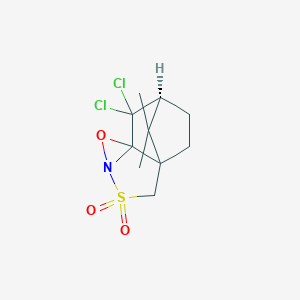
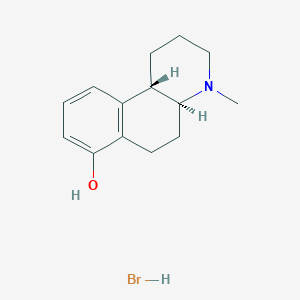
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
